methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate

Catalog No.
S13118547
CAS No.
M.F
C28H22BrN3O3
M. Wt
528.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phe...

Product Name

methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate

IUPAC Name

methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxylate

Molecular Formula

C28H22BrN3O3

Molecular Weight

528.4 g/mol

InChI

InChI=1S/C28H22BrN3O3/c1-35-27(34)28(17-30)23-16-13-18-7-5-6-10-22(18)32(23)25(24(28)19-11-14-20(29)15-12-19)26(33)31-21-8-3-2-4-9-21/h2-16,23-25H,1H3,(H,31,33)/t23?,24-,25+,28+/m0/s1

InChI Key

BPPPYDYBRRJEGA-XKMIWIHUSA-N

Canonical SMILES

COC(=O)C1(C2C=CC3=CC=CC=C3N2C(C1C4=CC=C(C=C4)Br)C(=O)NC5=CC=CC=C5)C#N

Isomeric SMILES

COC(=O)[C@]1([C@H]([C@@H](N2C1C=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C#N

Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic organic compound belonging to the class of heterocyclic compounds. It features a complex structure with a quinoline core, characterized by a fused ring system that includes both a benzene and a pyridine ring. The molecular formula for this compound is C28H22BrN3O3, and it has a molecular weight of 528.4 g/mol. Its unique structure provides potential for various biological activities and applications in medicinal chemistry.

  • Oxidation: The quinoline core may be oxidized to form quinoline N-oxides.
  • Reduction: Reduction reactions can occur at the cyano or carbonyl groups.
  • Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Amines, thiols, alcohols.

These reactions yield various products depending on the specific conditions and reagents used.

The biological activity of methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate has been explored in various studies. It may exhibit:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Binding: Interaction with cellular receptors can modulate signal transduction pathways.
  • DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Such activities suggest potential therapeutic applications in areas such as cancer treatment and antimicrobial therapies.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core: This is achieved through cyclization reactions involving the condensation of aniline derivatives with carbonyl compounds.
  • Introduction of the Bromophenyl Group: This step may involve bromination using bromine or a brominating agent.
  • Esterification: The final step often introduces the methyl ester group.

These steps highlight the complexity and intricacy involved in synthesizing this compound.

Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting various diseases.
  • Research: In studies focusing on enzyme inhibition and receptor interactions.

Its unique structure and biological activities make it a candidate for further exploration in medicinal chemistry.

Interaction studies involving this compound have indicated its potential to bind with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors.
  • In vitro Testing: To evaluate its efficacy against specific biological targets.

Such studies are crucial for understanding the mechanisms underlying its biological activity and therapeutic potential.

Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate can be compared to other compounds within the pyrroloquinoline family. Here are some similar compounds:

Compound NameStructureKey Features
Dimethyl 1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateStructureExhibits anti-tubercular properties .
Ethyl 1-(3-bromo-benzoyl)-5-methylpyrrolo[1,2-a]quinolineStructureShows promise as an anticancer agent .
Dimethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinolineStructureNoted for its cytotoxic properties .

Uniqueness

Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry that may confer distinct biological activities compared to other similar compounds. Its ability to intercalate DNA and inhibit enzymes presents opportunities for diverse therapeutic applications not fully explored in other compounds within its class.

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

527.08445 g/mol

Monoisotopic Mass

527.08445 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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